2-Bromo-5-tert-butyl-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-tert-butyl-1,3-dimethylbenzene is a chemical compound with the molecular formula C12H17Br . It has a molecular weight of 241.17 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-tert-butyl-1,3-dimethylbenzene is 1S/C12H17Br/c1-8-6-10 (12 (3,4)5)7-9 (2)11 (8)13/h6-7H,1-5H3 . The InChI key is HAIGIJCTBFVMEP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-5-tert-butyl-1,3-dimethylbenzene is a solid at room temperature . The compound has a molecular weight of 241.17 .Scientific Research Applications
Polymer Synthesis and Nanoparticle Formation
2-Bromo-5-tert-butyl-1,3-dimethylbenzene has been utilized in the synthesis of heterodifunctional polyfluorenes, which are crucial for creating bright and enduring fluorescent nanoparticles. These nanoparticles show promise in applications requiring bright fluorescence emission, with quantum yields as high as 84%. Additionally, they can be tuned to longer wavelengths by energy transfer to dyes, making them useful in various optical applications (Fischer, Baier, & Mecking, 2013).
Structural Characterization in Chemistry
The compound has been involved in the synthesis and structural characterization of new classes of chemicals, such as pincer type bicyclic diacyloxy- and diazaselenuranes. These studies contribute to the understanding of molecular structures and interactions, which are fundamental in the development of new chemical entities (Selvakumar et al., 2011).
Organic Synthesis Applications
In organic synthesis, this chemical has been employed in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atoms. These compounds are significant in the study of phosphorus chemistry and have potential applications in the development of new organophosphorus compounds (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-tert-butyl-1,3-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Br/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIGIJCTBFVMEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277583 | |
Record name | 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-tert-butyl-1,3-dimethylbenzene | |
CAS RN |
5345-05-1 | |
Record name | NSC2993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-BROMO-5-TERT-BUTYL-1,3-DIMETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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